molecular formula C11H28OSSn2 B14422524 [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) CAS No. 85294-03-7

[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)

Cat. No.: B14422524
CAS No.: 85294-03-7
M. Wt: 445.8 g/mol
InChI Key: ASHIAKFINUFUSY-UHFFFAOYSA-N
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Description

[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone with an ethanesulfinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of a suitable precursor with trimethyltin chloride under specific conditions. One common method includes the use of a Grignard reagent, which reacts with trimethyltin chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin compounds.

Industrial Production Methods

Industrial production of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) undergoes various types of chemical reactions, including:

    Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form ethanethiol derivatives.

    Substitution: The trimethylstannane groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, ethanethiol derivatives, and various substituted organotin compounds, depending on the reagents and conditions used.

Scientific Research Applications

[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of polymers and materials with unique properties, such as increased thermal stability and rigidity.

Mechanism of Action

The mechanism of action of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylstannane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The ethanesulfinyl group can also participate in redox reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is unique due to its combination of organotin and ethanesulfinyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

85294-03-7

Molecular Formula

C11H28OSSn2

Molecular Weight

445.8 g/mol

IUPAC Name

(3-ethylsulfinyl-1-trimethylstannylpropyl)-trimethylstannane

InChI

InChI=1S/C5H10OS.6CH3.2Sn/c1-3-5-7(6)4-2;;;;;;;;/h1H,3-5H2,2H3;6*1H3;;

InChI Key

ASHIAKFINUFUSY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CCC([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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